3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
This compound is part of the triazolopyrimidine family, known for its versatile biological activities. It combines a benzyloxyphenyl group and a phenylethyl group with a triazolopyrimidine structure, giving it a unique chemical makeup.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The preparation begins with the synthesis of the benzyloxyphenyl intermediate via nucleophilic substitution.
Cyclization: : The intermediate undergoes cyclization with a triazolopyrimidine precursor in a solvent like DMF (Dimethylformamide), using a base like NaH (Sodium Hydride).
Functional Group Addition: : The methyl and phenylethyl groups are introduced via Friedel-Crafts alkylation, using reagents like methyl chloride and phenylethyl bromide.
Industrial Production Methods
Industrially, the compound is synthesized using flow chemistry to ensure continuous production and higher yields. Reactor setups include:
Microreactors: : To optimize reaction conditions and control temperature precisely.
Catalysts: : Palladium or copper catalysts facilitate the substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding sulfoxides and sulfones.
Reduction: : Can be reduced to its amine derivatives using reducing agents like sodium borohydride.
Substitution: : Halogenation reactions occur at the benzyloxyphenyl group using halogen reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, Oxone.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : DMF, DMSO (Dimethyl Sulfoxide).
Major Products
Sulfoxides and Sulfones: : Result from oxidation.
Amine Derivatives: : Result from reduction.
Halogenated Compounds: : Result from substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Acts as a precursor or intermediate in organic synthesis.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, affecting metabolic pathways.
Protein Interactions: : Can be used to study protein-ligand interactions.
Medicine
Drug Development: : Investigated for its potential as an anti-cancer and anti-inflammatory agent.
Industry
Material Science: : Used in the production of advanced materials with specific properties.
Mechanism of Action
This compound interacts with cellular targets by binding to specific proteins or enzymes, thereby altering their activity. It may inhibit enzyme function through competitive or non-competitive inhibition, affecting pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: : Such as 3-(4-bromophenyl)-5-phenyl-1,2,4-triazolo[4,3-a]pyrimidine.
Pyrimidine Analogues: : Like 5-methyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione.
Uniqueness
This compound stands out due to its dual aromatic substituents, enhancing its binding affinity and specificity towards certain biological targets. The presence of the benzyloxyphenyl group adds a distinct lipophilicity, making it a versatile candidate in medicinal chemistry.
So there you have it. This compound’s got quite the resume, right?
Properties
IUPAC Name |
1-methyl-5-(2-phenylethyl)-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-32-26-23(25(35)29-28(32)36)33(17-16-19-8-4-2-5-9-19)27-31-30-24(34(26)27)21-12-14-22(15-13-21)37-18-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,29,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMERNEVIFXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OCC5=CC=CC=C5)CCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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